
Copper;oxolead
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper;oxolead is a compound that combines copper and lead with oxygen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Copper;oxolead can be synthesized through various methods, including the reaction of copper and lead oxides under controlled conditions. One common method involves heating a mixture of copper(II) oxide and lead(II) oxide in a furnace at high temperatures. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the formation of the desired compound.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale furnaces and reactors. The process involves the careful mixing of copper and lead oxides, followed by heating in a controlled environment. The resulting compound is then purified and processed for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Copper;oxolead undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: this compound can undergo substitution reactions where one element is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids, bases, and other oxidizing or reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired outcome.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce higher oxidation state compounds, while reduction reactions may yield lower oxidation state compounds.
Wissenschaftliche Forschungsanwendungen
Copper;oxolead has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of specialized materials and coatings.
Wirkmechanismus
The mechanism of action of copper;oxolead involves its interaction with molecular targets and pathways within cells. The compound can interact with enzymes and proteins, leading to various biochemical effects. For example, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and interfere with essential cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Copper;oxolead can be compared with other similar compounds, such as:
Copper(II) oxide: A compound with similar oxidation properties.
Lead(II) oxide: Shares some chemical properties with this compound.
Copper(II) chloride: Another copper compound with distinct chemical behavior.
Uniqueness
This compound is unique due to its combination of copper and lead, which imparts specific chemical and physical properties not found in other compounds
Eigenschaften
CAS-Nummer |
115493-79-3 |
|---|---|
Molekularformel |
CuOPb |
Molekulargewicht |
287 g/mol |
IUPAC-Name |
copper;oxolead |
InChI |
InChI=1S/Cu.O.Pb |
InChI-Schlüssel |
RCCZAUNXYIMXKW-UHFFFAOYSA-N |
Kanonische SMILES |
O=[Pb].[Cu] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


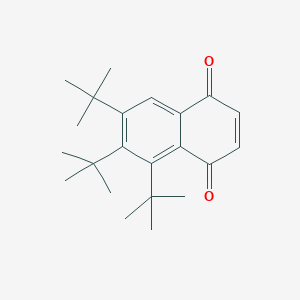
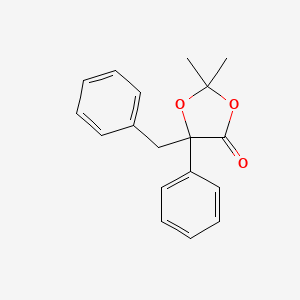
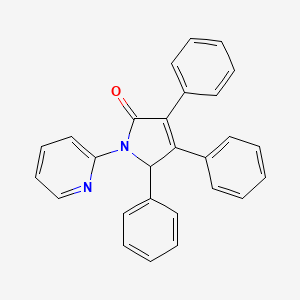
![N-[2-(2-Chlorophenoxy)ethyl]octan-1-amine](/img/structure/B14286367.png)

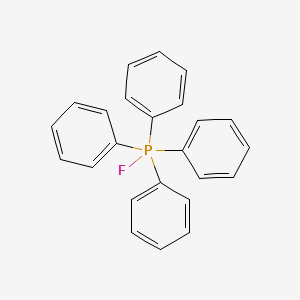

![2-[(Trimethylsilyl)oxy][1,2,4]diazaphospholo[1,5-a]pyridine](/img/structure/B14286388.png)
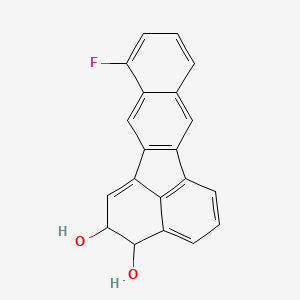
![1-[(Benzyloxy)methyl]-5-(phenylsulfanyl)pyrimidin-2(1H)-one](/img/structure/B14286404.png)
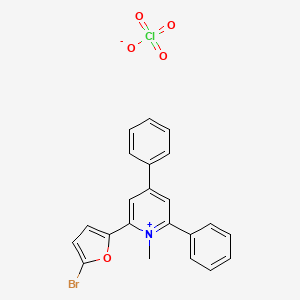
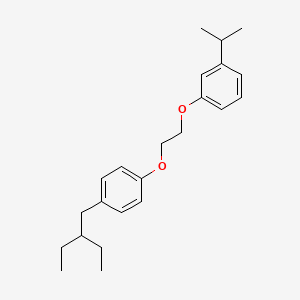
![4-[2-(2-Bromoacetamido)ethyl]phenyl dihydrogen phosphate](/img/structure/B14286428.png)

